
Butyl(2-ethylhexyl)dimethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl(2-ethylhexyl)dimethylammonium bromide is a quaternary ammonium compound with the molecular formula C14H32BrN and a molecular weight of 294.31458 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl(2-ethylhexyl)dimethylammonium bromide typically involves the quaternization of dimethylamine with butyl bromide and 2-ethylhexyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization or distillation techniques .
化学反応の分析
Types of Reactions
Butyl(2-ethylhexyl)dimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver nitrate or sodium chloride in aqueous or organic solvents.
Oxidation and Reduction Reactions: Can involve reagents such as hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products Formed
Substitution Reactions: Result in the formation of new quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: Can lead to the formation of various oxidized or reduced derivatives of the original compound.
科学的研究の応用
Butyl(2-ethylhexyl)dimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a surfactant in the formulation of detergents and emulsifiers.
作用機序
The mechanism of action of butyl(2-ethylhexyl)dimethylammonium bromide primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in applications such as emulsification and phase transfer catalysis. The molecular targets and pathways involved include the interaction with lipid membranes and proteins, leading to changes in their structure and function .
類似化合物との比較
Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Hexadecyltrimethylammonium Bromide: Known for its use in biological applications.
Dodecyltrimethylammonium Bromide: Commonly used in industrial formulations.
Uniqueness
Butyl(2-ethylhexyl)dimethylammonium bromide is unique due to its specific alkyl chain structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and phase transfer catalyst compared to other quaternary ammonium compounds .
特性
CAS番号 |
93839-31-7 |
|---|---|
分子式 |
C14H32BrN |
分子量 |
294.31 g/mol |
IUPAC名 |
butyl-(2-ethylhexyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C14H32N.BrH/c1-6-9-11-14(8-3)13-15(4,5)12-10-7-2;/h14H,6-13H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
GRJJERMAONLFPW-UHFFFAOYSA-M |
正規SMILES |
CCCCC(CC)C[N+](C)(C)CCCC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


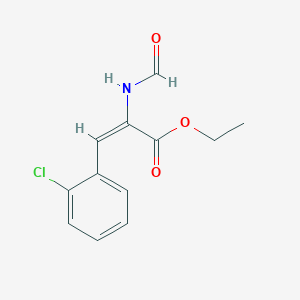
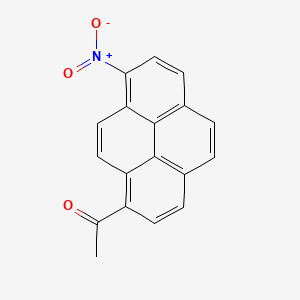
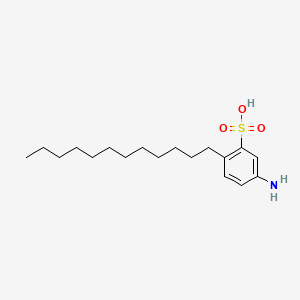
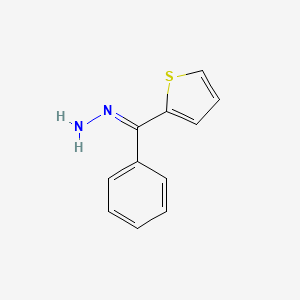
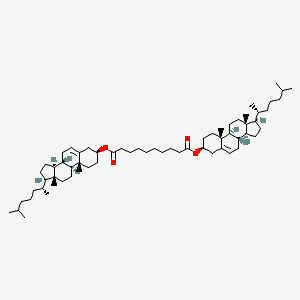
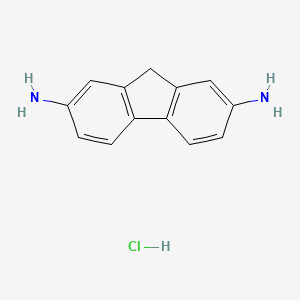
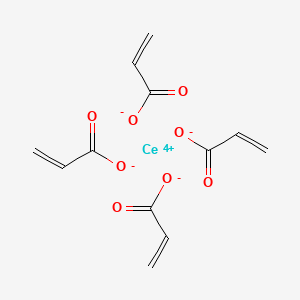
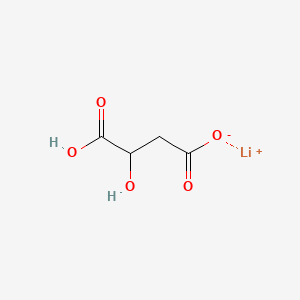
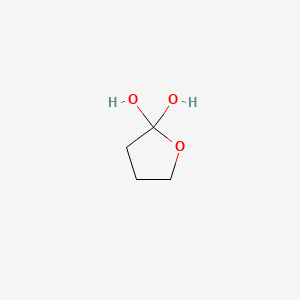

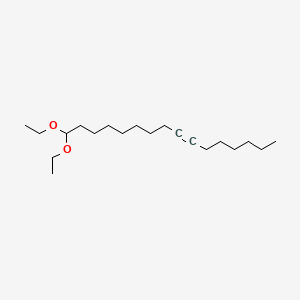
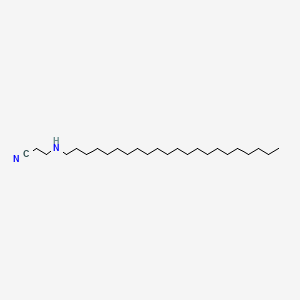
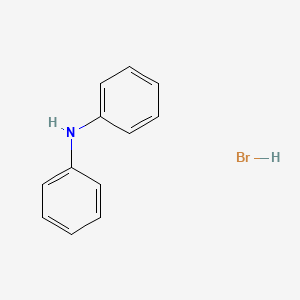
![5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12651435.png)
